sn16713

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

sn16713 is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties, particularly in the treatment of diseases mediated by mutated forms of the epidermal growth factor receptor (EGFR), such as various types of cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sn16713 involves multiple steps, starting with the preparation of the acridine core. The key steps include:

Formation of the Acridine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions: Introduction of the dimethylaminoethyl group and the methoxy-4-((methylsulfonyl)amino)phenyl group through nucleophilic substitution reactions.

Coupling Reactions: Coupling of the substituted acridine with the carboxamide group under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactors: Use of batch reactors for precise control over reaction conditions.

Purification: Multi-step purification processes, including crystallization and chromatography, to isolate the desired product.

Quality Control: Rigorous quality control measures to ensure the consistency and efficacy of the final product.

Análisis De Reacciones Químicas

Types of Reactions

sn16713 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, sulfonates under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in medicinal chemistry for drug development .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

SN16713 has shown promise as an anti-cancer agent , particularly against tumors expressing mutated forms of the epidermal growth factor receptor (EGFR). Its mechanism involves binding to these mutated receptors, inhibiting their activity and disrupting downstream signaling pathways crucial for tumor growth.

Case Studies

- Targeting EGFR Mutations : Research indicates that this compound effectively inhibits cell proliferation in cancer cell lines harboring EGFR mutations. In vitro studies demonstrated significant cytotoxicity against these cells compared to non-mutated counterparts .

Molecular Biology

The compound has been studied for its ability to intercalate DNA, making it useful in understanding DNA-protein interactions. Its binding affinity to nucleic acids positions it as a potential tool in gene therapy and molecular diagnostics.

Research Findings

- Binding Studies : Experiments using fluorescence spectroscopy have shown that this compound binds to DNA with high affinity, suggesting its potential use in targeted gene delivery systems .

Chemical Biology

This compound serves as a precursor in the synthesis of other complex organic molecules, facilitating research into new therapeutic agents. Its unique structural features allow for modifications that can enhance biological activity.

Application Examples

- Development of Derivatives : Researchers have synthesized various derivatives of this compound to explore their pharmacological properties, leading to the discovery of compounds with improved efficacy against specific cancer types.

Mecanismo De Acción

The mechanism of action of sn16713 involves its interaction with the epidermal growth factor receptor (EGFR). The compound binds to the mutated forms of EGFR, inhibiting its activity and thereby preventing the proliferation of cancer cells. This inhibition occurs through the disruption of downstream signaling pathways that are essential for cell growth and survival .

Comparación Con Compuestos Similares

Similar Compounds

Gefitinib: Another EGFR inhibitor used in cancer treatment.

Erlotinib: Similar in structure and function, used for non-small cell lung cancer.

Afatinib: An irreversible EGFR inhibitor with broader activity against multiple EGFR mutations.

Uniqueness

sn16713 is unique due to its specific structural features that allow for high affinity binding to mutated EGFR. Its methoxy and methylsulfonyl groups contribute to its selectivity and potency, making it a promising candidate for targeted cancer therapy .

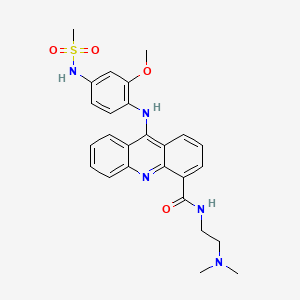

Propiedades

Número CAS |

88476-68-0 |

|---|---|

Fórmula molecular |

C26H29N5O4S |

Peso molecular |

507.6 g/mol |

Nombre IUPAC |

N-[2-(dimethylamino)ethyl]-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide |

InChI |

InChI=1S/C26H29N5O4S/c1-31(2)15-14-27-26(32)20-10-7-9-19-24(18-8-5-6-11-21(18)28-25(19)20)29-22-13-12-17(16-23(22)35-3)30-36(4,33)34/h5-13,16,30H,14-15H2,1-4H3,(H,27,32)(H,28,29) |

Clave InChI |

PCDQLFWIZFQMAV-UHFFFAOYSA-N |

SMILES |

CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |

SMILES canónico |

CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |

Key on ui other cas no. |

88476-68-0 |

Sinónimos |

N-(2-dimethylaminoethyl)-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide; SN-16713 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.